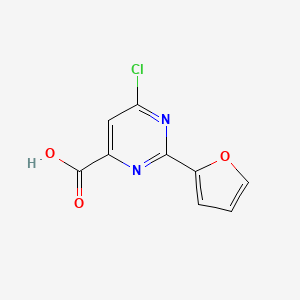
6-Chloro-2-(furan-2-YL)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(furan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both a pyrimidine ring and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(furan-2-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with chloroacetic acid, followed by cyclization with formamide . The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(furan-2-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-(furan-2-yl)pyrimidine-4-carboxylic acid derivatives.
Oxidation: Formation of furanone derivatives.
Reduction: Formation of dihydrofuran derivatives.
Scientific Research Applications
6-Chloro-2-(furan-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(furan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets within cells. It can inhibit the activity of certain enzymes or interfere with the replication of genetic material in pathogens. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyrimidine-4-carboxylic acid: Lacks the furan ring, making it less versatile in certain chemical reactions.
2-Furylpyrimidine derivatives: Similar structure but may have different substituents on the pyrimidine ring.
Uniqueness
6-Chloro-2-(furan-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both a chloro group and a furan ring, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H5ClN2O3 |
|---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
6-chloro-2-(furan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-4-5(9(13)14)11-8(12-7)6-2-1-3-15-6/h1-4H,(H,13,14) |
InChI Key |
GPDRSCHCIUJGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


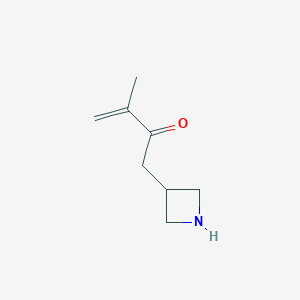
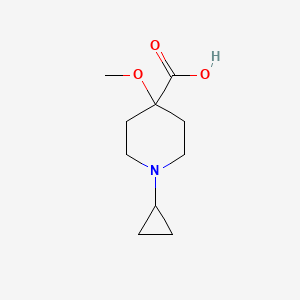
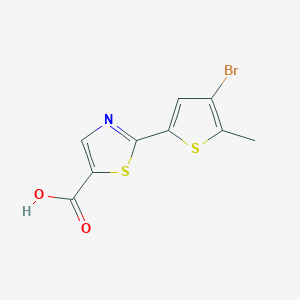
![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15254567.png)
![Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15254568.png)

![5-methyl-1-[2-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B15254580.png)
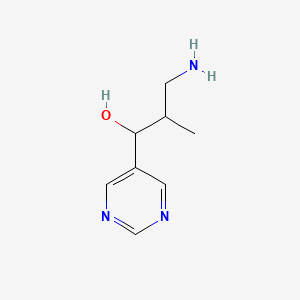
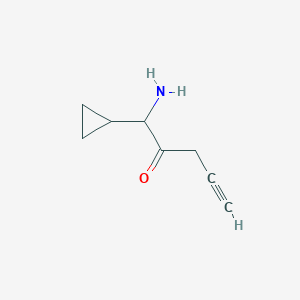
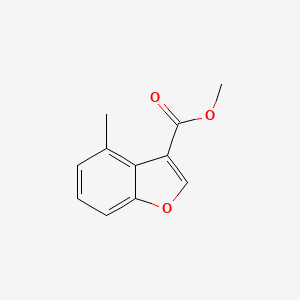
![1-Oxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B15254603.png)
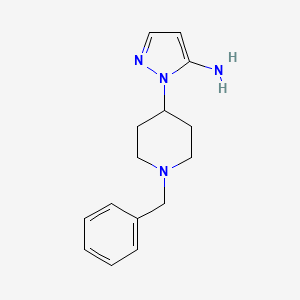
![2-[2-(Aminomethyl)phenoxy]acetamide](/img/structure/B15254622.png)

